molecular formula C21H37N B3046768 2-Pentadecylaniline CAS No. 129639-61-8

2-Pentadecylaniline

Cat. No.: B3046768
CAS No.: 129639-61-8
M. Wt: 303.5 g/mol
InChI Key: PEZWKNDPJHQOCC-UHFFFAOYSA-N
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Description

2-Pentadecylaniline is an organic compound with the molecular formula C21H37N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a pentadecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentadecylaniline can be synthesized through a series of chemical reactions. One common method involves the alkylation of aniline with a pentadecyl halide in the presence of a base. The reaction typically proceeds as follows:

  • Aniline is dissolved in a suitable solvent, such as ethanol or toluene.
  • A pentadecyl halide (e.g., pentadecyl bromide) is added to the solution.
  • A base, such as sodium hydroxide or potassium carbonate, is introduced to facilitate the nucleophilic substitution reaction.
  • The reaction mixture is heated under reflux conditions for several hours.
  • The product is then isolated through filtration, followed by purification using techniques like recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, large-scale production may incorporate automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-Pentadecylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

2-Pentadecylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of conducting polymers, which have applications in electronic devices, sensors, and batteries.

    Biology: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2-pentadecylaniline involves its interaction with specific molecular targets and pathways. For instance, in polymerization reactions, the compound undergoes oxidative polymerization, where the nitrogen atom participates in the formation of polymer chains. The presence of the long alkyl chain enhances the solubility and processability of the resulting polymers. Additionally, the compound’s aromatic ring can engage in π-π interactions, contributing to the stability and functionality of the polymers.

Comparison with Similar Compounds

    Aniline: The parent compound of 2-pentadecylaniline, with a simpler structure and different reactivity.

    N-Methylaniline: Another derivative of aniline, where the hydrogen on the nitrogen is replaced by a methyl group.

    N-Ethylaniline: Similar to N-methylaniline but with an ethyl group instead of a methyl group.

Uniqueness: this compound stands out due to its long alkyl chain, which imparts unique properties such as enhanced hydrophobicity and improved solubility in non-polar solvents. These characteristics make it particularly valuable in the synthesis of specialty polymers and materials with tailored properties.

Properties

IUPAC Name

2-pentadecylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19-21(20)22/h15-16,18-19H,2-14,17,22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZWKNDPJHQOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623489
Record name 2-Pentadecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129639-61-8
Record name 2-Pentadecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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